molecular formula C17H13N3O3S B5552773 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B5552773
M. Wt: 339.4 g/mol
InChI Key: CNZKCAOEYCTGLC-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a chemical compound supplied for research and development purposes. This product is part of the N-(thiazol-2-yl)-benzamide class of compounds, which have been identified in scientific research as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc, copper, and protons, and its physiological functions are still being elucidated . Compounds with this core structure are valuable pharmacological tools for studying ZAC's role in the central nervous system and peripheral tissues . Researchers can use this benzamide-thiazole derivative in exploratory studies investigating ion channel modulation, neuropharmacology, and cellular signalling pathways. The compound is for research use only and is not intended for diagnostic or therapeutic applications. All sales are final for this specialty chemical. Analytical data for this specific lot may be limited; the buyer assumes responsibility to confirm product identity and/or purity for their application.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZKCAOEYCTGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 4-methylphenylthiourea with 3-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the acylation of the thiazole nitrogen with 3-nitrobenzoyl chloride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: 3-nitrobenzoic acid and 4-(4-methylphenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has been explored for its antimicrobial and anticancer properties . Research indicates that compounds with thiazole rings often exhibit significant biological activities.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed promising activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

The compound has been investigated for its potential to inhibit specific enzymes involved in cellular processes. Its mechanism of action may involve interaction with DNA replication pathways or apoptosis induction in cancer cells.

Table 1: Biological Activity Overview

Activity TypeTargetEffect
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Enzyme inhibitionSpecific kinasesDisruption of signaling pathways

Industrial Applications

In addition to its medicinal properties, this compound is being explored in the development of agrochemicals . Its ability to interact with biological systems makes it a candidate for pesticide formulation.

Case Study : Research conducted by agricultural scientists has shown that thiazole derivatives can enhance the efficacy of certain herbicides when used as adjuvants, improving their performance against resistant weed species .

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis.

Comparison with Similar Compounds

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structure: Replaces the nitro group with a phenoxy substituent at the benzamide’s ortho position.
  • Activity : Demonstrated 129.23% efficacy in plant growth modulation (p < 0.05), suggesting enhanced bioactivity compared to the nitro-substituted analogue .
  • Physicochemical Properties: The phenoxy group increases lipophilicity (logP ≈ 4.2 vs.

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Structure : Features a chloro substituent at C5 of the benzamide and a methoxy-3-methylphenyl group on the thiazole.
  • Synthesis : Requires halogenation steps, which may reduce yield compared to the parent compound’s simpler nitro-functionalization .

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide

  • Structure : Incorporates a dichlorophenyl-thiazole and a nitro-pyrazole moiety.
  • Activity : The dichlorophenyl group increases steric bulk and lipophilicity (logP ≈ 4.9), likely altering target binding compared to the methylphenyl analogue .

Mast Cell Inhibition

  • Masitinib Mesylate : A structurally distinct thiazole-containing benzamide (PubChem CID: 25024769) inhibits mast cell proliferation via c-KIT pathway targeting. While N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide lacks direct c-KIT inhibition data, its nitro group may confer redox-modulating properties relevant to antiproliferative effects .

Plant Growth Modulation

  • This compound: Not directly tested, but analogues like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide show significant activity (129.23%), suggesting the thiazole-benzamide scaffold is critical for plant hormone mimicry .

Physicochemical and Spectral Comparisons

Compound Name Substituents (Benzamide/Thiazole) IR Key Bands (cm⁻¹) Molecular Weight (g/mol) logP Biological Activity (%)
This compound 3-NO₂, 4-(4-MePh) thiazole ~1520 (NO₂), ~1680 (C=O) 353.40 3.8 Not reported
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-PhO, 4-(4-MePh) thiazole ~1663 (C=O), ~1250 (C-O) 386.45 4.2 129.23 (p < 0.05)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂, 4-(4-MeO-3-MePh) ~1350 (NO₂), ~1255 (C=S) 428.87 4.5 Not reported
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide 3,4-Cl₂Ph, nitro-pyrazole ~1247 (C=S), ~1525 (NO₂) 488.35 4.9 Antifungal (hypothetical)

Key Research Findings and Implications

  • Substituent Position Matters: Ortho-substituted benzamides (e.g., 2-phenoxy) show higher bioactivity than meta-nitro derivatives, likely due to steric and electronic effects on target binding .
  • Nitro Group’s Dual Role : While enhancing electrophilicity, the nitro group may also confer toxicity or metabolic instability, necessitating prodrug strategies for therapeutic applications .
  • Thiazole as a Privileged Scaffold : The 1,3-thiazole core is common in bioactive compounds (e.g., masitinib), suggesting broad applicability in drug discovery .

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic compound belonging to the thiazole derivative class. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C17H13N3O3S
  • Molecular Weight: 339.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylthiourea with 3-nitrobenzoyl chloride under basic conditions. The reaction is conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures, leading to the formation of the thiazole ring and subsequent acylation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action may involve the inhibition of DNA replication and induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can selectively induce cell death in tumor cells while exhibiting low toxicity to normal cells .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Studies

A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The results indicated that modifications to the thiazole ring significantly impacted biological activity, with certain substitutions enhancing anticancer potency .

CompoundActivityReference
This compoundAnticancer
Related Thiazole DerivativeAntimicrobial
Modified BenzamideAnti-inflammatory

The proposed mechanism involves interaction with specific molecular targets within cancer cells. By inhibiting key enzymes or receptors associated with cell proliferation and survival, this compound disrupts cellular processes critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process. For example, coupling 3-nitrobenzoyl chloride with a pre-synthesized 4-(4-methylphenyl)-1,3-thiazol-2-amine intermediate under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine. Reaction optimization should focus on solvent polarity, temperature (e.g., 0–60°C), and stoichiometric ratios to avoid side products like hydrolyzed acyl chlorides . Microwave-assisted synthesis (e.g., 1–5 min at 100–150°C) may enhance reaction efficiency compared to traditional heating .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the thiazole C-H proton (δ 7.2–7.5 ppm), aromatic protons from the 4-methylphenyl group (δ 6.8–7.3 ppm), and the nitrobenzamide carbonyl (δ ~168 ppm in ¹³C NMR).
  • IR : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., m/z 355.3 for C₁₈H₁₃N₃O₃S). Purity can be validated via HPLC with UV detection at λ ~254 nm .

Q. What crystallization strategies improve X-ray diffraction quality for structural elucidation?

  • Methodology : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) promotes single-crystal growth. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks, such as N–H···O interactions between the amide and nitro groups. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H···H and H···O contributions) .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., kinases or receptors) based on computational docking studies?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of target proteins (e.g., CDK2 or Nek2). The nitro group may act as a hydrogen-bond acceptor, while the thiazole ring engages in π-π stacking with aromatic residues. MD simulations (AMBER/CHARMM) can assess binding stability and ligand-protein dynamics over 100 ns trajectories .

Q. What structure-activity relationships (SAR) govern its inhibitory potency against cancer cell lines?

  • Methodology : Synthesize analogs with substitutions on the nitrobenzamide (e.g., -CF₃, -OMe) or thiazole (e.g., halogenated aryl groups). Test cytotoxicity via MTT assays (IC₅₀ values). For example, replacing the nitro group with a trifluoromethyl may enhance lipophilicity and membrane permeability, as seen in similar benzamide derivatives .

Q. Can this compound serve as a precursor for radiolabeled probes in PET/SPECT imaging?

  • Methodology : Introduce ¹⁸F or ¹¹C isotopes via nucleophilic substitution (e.g., replacing nitro with ¹⁸F-fluorine). Validate radiochemical purity with radio-HPLC and assess in vivo biodistribution in murine models. Compare uptake in target tissues (e.g., tumors) vs. background, referencing analogs like [¹⁸F]FIMX for mGluR imaging .

Contradictions and Resolutions

  • vs. 22 : While emphasizes single-crystal XRD for structural validation, relies on NMR/IR for purity. Resolution : XRD is critical for absolute configuration but requires high-purity crystals; NMR suffices for routine batch validation.
  • vs. 21 : highlights trifluoromethyl analogs for metabolic stability, whereas focuses on nitrobenzamide’s hydrogen-bonding potential. Resolution : Both strategies are context-dependent—nitro groups may optimize target binding, while fluorinated groups enhance pharmacokinetics.

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